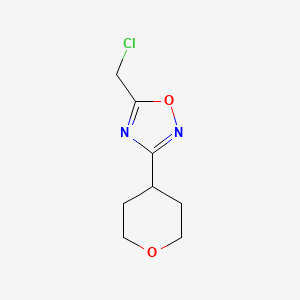
5-(クロロメチル)-3-(オキサン-4-イル)-1,2,4-オキサジアゾール
説明
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-(クロロメチル)-3-(オキサン-4-イル)-1,2,4-オキサジアゾールの科学研究における応用について調査しましたが、残念ながら、この特定の化合物の応用に関する公的に利用可能な情報は限られています。これは、化合物が新しいものであるか、広く文書化またはオンラインで公開されていない研究におけるニッチな用途があるためかもしれません。
このような専門的なトピックを包括的に分析するには、ACS Publicationsなどの購読を必要とする科学データベースまたはジャーナルにアクセスしたり , またはより詳細な独自の研究データにアクセスできる専門家に相談することをお勧めします。
生物活性
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is CHClNO with a molecular weight of 202.64 g/mol. The structure includes a chloromethyl group and an oxan ring, which contribute to its unique biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 202.64 g/mol |
| SMILES | C1COCCC1C2=NOC(=N2)Cl |
| InChI | InChI=1S/C8H11ClN2O2/c9-5-7-10-12-7/h6H,1-5H2 |
Biological Activities
The 1,2,4-oxadiazole scaffold is known for its broad spectrum of biological activities. Research indicates that derivatives of this scaffold exhibit various pharmacological effects including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown IC values indicating moderate to high activity against human cancer cell lines such as HeLa and CaCo-2 .
- Antimicrobial Effects : Oxadiazoles have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
- Anti-inflammatory Properties : Some oxadiazole derivatives have shown promising results in reducing inflammation markers in vitro and in vivo .
Case Studies and Research Findings
A comprehensive review highlighted the potential of 1,2,4-oxadiazole derivatives in drug discovery. Notable findings include:
- Cytotoxicity Against Cancer Cell Lines : A study found that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC values ranging from 10 µM to 100 µM .
- Mechanistic Studies : Research has indicated that oxadiazole compounds can inhibit key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications at specific positions on the oxadiazole ring can enhance biological activity. For example, substituents on the nitrogen or oxygen atoms significantly influence potency .
特性
IUPAC Name |
5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMEAKOOJEZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















